

Application Notes and Protocols: Asymmetric Synthesis with (S)-(+)-Methyl indoline-2-carboxylate

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Compound of Interest

Compound Name: (S)-(+)-Methyl indoline-2-carboxylate

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(S)-(+)-Methyl indoline-2-carboxylate is a valuable chiral building block in the field of asymmetric synthesis, primarily utilized for its rigid bicyclic structure which allows for the stereocontrolled introduction of substituents. Its applications are particularly prominent in the pharmaceutical industry for the synthesis of complex molecules with high enantiomeric purity. This document provides detailed application notes and experimental protocols for the use of **(S)-(+)-Methyl indoline-2-carboxylate** in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension.

Application: Synthesis of ACE Inhibitors (Trandolapril)

(S)-(+)-Methyl indoline-2-carboxylate is a key precursor for the synthesis of the ACE inhibitor Trandolapril. The synthesis involves the stereoselective formation of the octahydroindole-2-carboxylic acid core, followed by a peptide coupling reaction. The chirality of the starting material is crucial for the final biological activity of the drug.

Quantitative Data Summary

Step	Reaction	Starting Material	Key Reagents/Catalyst	Solvent	Temperature	Time	Yield	Diastereomeric/Enantiomeric Excess
1	Hydrolysis	(S)-(+)-Methyl indoline-2-carboxylate	LiOH	THF/H ₂ O	Room Temp.	2-4 h	>95%	>99% ee
2	Hydrogenation	(S)-Indoline-2-carboxylic acid	PtO ₂	Acetic Acid	60 °C	24 h	85%	90:10 dr ((S,S,S) : (S,R,R))
3	Esterification	(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid	Benzyl alcohol, SOCl ₂	Benzene	Reflux	4-6 h	High	>99% de
4	Peptide Coupling	Benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate	ECPPA-NCA, Triethyl amine	Dichloromethane	Room Temp.	3 h	Good	High de

ECPPA-NCA: N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride

Experimental Protocols

Protocol 1: Synthesis of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

This protocol details the initial steps of converting **(S)-(+)-Methyl indoline-2-carboxylate** to the key bicyclic amino acid intermediate.

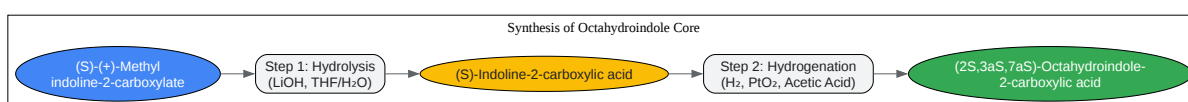
Step 1: Hydrolysis of (S)-(+)-Methyl indoline-2-carboxylate

- Dissolve **(S)-(+)-Methyl indoline-2-carboxylate** (1 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1).
- Add lithium hydroxide (LiOH, 1.5 eq.) to the solution at room temperature.
- Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Indoline-2-carboxylic acid as a solid.

Step 2: Hydrogenation of (S)-Indoline-2-carboxylic acid

- In a hydrogenation vessel, dissolve (S)-Indoline-2-carboxylic acid (1 eq., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL).
- Add Platinum(IV) oxide (PtO₂, 300 mg) to the solution.
- Hydrogenate the mixture at 60 °C under atmospheric pressure for 24 hours.[1]

- After the reaction is complete, filter the catalyst through a pad of Celite and wash with acetic acid.
- Evaporate the solvent to dryness.
- Crystallize the resulting residue from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (2.64 g, 85% yield).[1]



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Workflow for the synthesis of the octahydroindole core.

Protocol 2: Synthesis of Trandolapril

This protocol outlines the coupling of the bicyclic amino acid with the dipeptide side chain to yield Trandolapril.

Step 1: Benzyl Esterification of (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

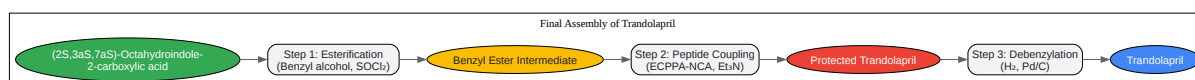
- Suspend (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (1 eq.) in benzyl alcohol (5-10 eq.).
- Cool the mixture to 0 °C and add thionyl chloride (1.2 eq.) dropwise.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
- Cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.
- Purify the residue by column chromatography to obtain Benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate.

Step 2: Peptide Coupling with ECPPA-NCA

- Dissolve Benzyl (2S,3aS,7aS)-octahydroindole-2-carboxylate (1 eq.) in anhydrous dichloromethane (DCM).
- Add triethylamine (2 eq.) to the solution.
- In a separate flask, dissolve N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine N-carboxyanhydride (ECPPA-NCA) (1.1 eq.) in anhydrous DCM.
- Add the ECPPA-NCA solution dropwise to the solution of the benzyl ester at room temperature.
- Stir the reaction mixture for 3 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected Trandolapril.

Step 3: Debenzylation to afford Trandolapril

- Dissolve the protected Trandolapril from the previous step in ethanol.
- Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
- Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
- Filter the catalyst and concentrate the filtrate under reduced pressure to yield Trandolapril.



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Workflow for the final synthesis of Trandolapril.

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References

- 1. Versatile methodology for the synthesis and α -functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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